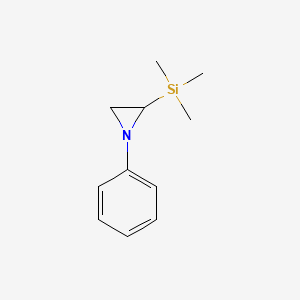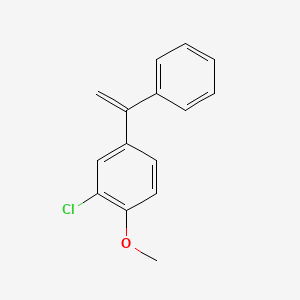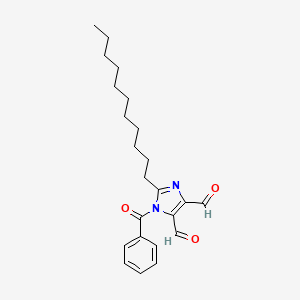
1-Benzoyl-2-undecyl-1H-imidazole-4,5-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-2-undecyl-1H-imidazole-4,5-dicarbaldehyde is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a benzoyl group, an undecyl chain, and two aldehyde groups at positions 4 and 5 of the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-2-undecyl-1H-imidazole-4,5-dicarbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions can be employed to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzoyl-2-undecyl-1H-imidazole-4,5-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-Benzoyl-2-undecyl-1H-imidazole-4,5-dicarboxylic acid.
Reduction: 1-Benzoyl-2-undecyl-1H-imidazole-4,5-dimethanol.
Substitution: Various substituted benzoyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 1-Benzoyl-2-undecyl-1H-imidazole-4,5-dicarbaldehyde exerts its effects is largely dependent on its interaction with molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function. This can lead to the inhibition of enzymatic activity or the modulation of signaling pathways . The presence of aldehyde groups allows for the formation of Schiff bases with amines, further expanding its range of biological activities.
Comparaison Avec Des Composés Similaires
1-Benzyl-2-methyl-1H-imidazole: This compound has a similar imidazole core but differs in the substituents attached to the ring.
1H-Imidazole, 1-(phenylmethyl)-: Another related compound with a benzyl group instead of a benzoyl group.
Uniqueness: 1-Benzoyl-2-undecyl-1H-imidazole-4,5-dicarbaldehyde stands out due to its combination of a long undecyl chain and two reactive aldehyde groups. This unique structure imparts distinct chemical reactivity and potential for diverse applications compared to other imidazole derivatives.
Propriétés
Numéro CAS |
178475-85-9 |
|---|---|
Formule moléculaire |
C23H30N2O3 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
1-benzoyl-2-undecylimidazole-4,5-dicarbaldehyde |
InChI |
InChI=1S/C23H30N2O3/c1-2-3-4-5-6-7-8-9-13-16-22-24-20(17-26)21(18-27)25(22)23(28)19-14-11-10-12-15-19/h10-12,14-15,17-18H,2-9,13,16H2,1H3 |
Clé InChI |
PMWZLWHLCZVXCS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=NC(=C(N1C(=O)C2=CC=CC=C2)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine](/img/structure/B14277450.png)
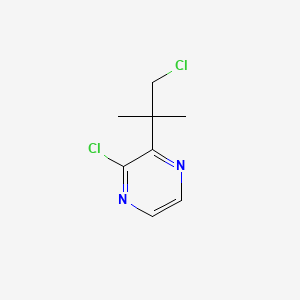

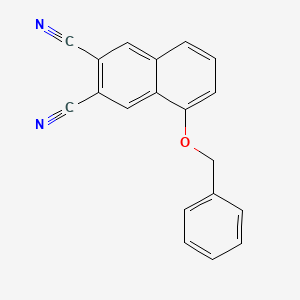

![{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile](/img/structure/B14277501.png)
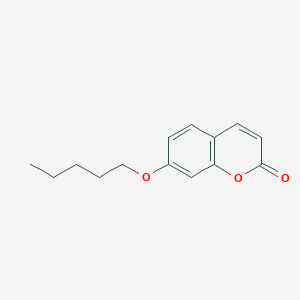
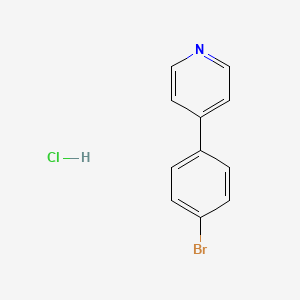
![1,1'-(4,6-Dinitrotetrahydroimidazo[4,5-d]imidazole-1,3(2H,3aH)-diyl)di(ethan-1-one)](/img/structure/B14277527.png)
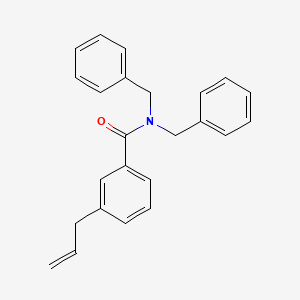
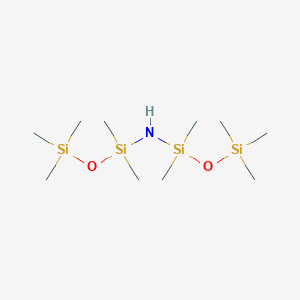
![6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one](/img/structure/B14277541.png)
